molecular formula C12H9FN4O B11683784 N'-[(Z)-(2-fluorophenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(2-fluorophenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B11683784
M. Wt: 244.22 g/mol
InChI Key: LQJRLBMTDPCAMP-APSNUPSMSA-N
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Description

N’-[(Z)-(2-fluorophenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This particular compound is derived from pyrazine-2-carbohydrazide and 2-fluorobenzaldehyde, making it a member of the hydrazone family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-fluorophenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between pyrazine-2-carbohydrazide and 2-fluorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2-fluorophenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-[(Z)-(2-fluorophenyl)methylidene]pyrazine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-fluorophenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the Ole1p desaturase enzyme, which is involved in fungal fatty acid biosynthesis. By inhibiting this enzyme, the compound exhibits antifungal properties. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to form stable complexes with metal ions plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(2-fluorophenyl)methylidene]pyrazine-2-carbohydrazide is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chlorinated counterparts .

Properties

Molecular Formula

C12H9FN4O

Molecular Weight

244.22 g/mol

IUPAC Name

N-[(Z)-(2-fluorophenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H9FN4O/c13-10-4-2-1-3-9(10)7-16-17-12(18)11-8-14-5-6-15-11/h1-8H,(H,17,18)/b16-7-

InChI Key

LQJRLBMTDPCAMP-APSNUPSMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=NC=CN=C2)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=NC=CN=C2)F

Origin of Product

United States

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